molecular formula C10H9NO6 B13692124 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4435-99-8

4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B13692124
CAS No.: 4435-99-8
M. Wt: 239.18 g/mol
InChI Key: RGJWPDKBCQVLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carboxymethyl)amino]isophthalic acid is an organic compound with a semi-rigid structure, characterized by the presence of carboxymethyl and amino groups attached to an isophthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Carboxymethyl)amino]isophthalic acid is unique due to its semi-rigid structure and the presence of both carboxymethyl and amino groups, which provide versatile coordination sites. This makes it particularly useful in the synthesis of complex materials and in various scientific applications .

Properties

CAS No.

4435-99-8

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

4-(carboxymethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

RGJWPDKBCQVLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.